Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate
Description
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate (CAS: 1206124-13-1) is a bicyclic indole derivative featuring a cyclopenta[b]indole scaffold substituted with a hydroxy group at position 7 and an ethyl acetate moiety at position 2. This compound is commercially available in varying quantities (1g to 5g) with high purity (>96%) . The hydroxy group at position 7 contributes to hydrogen-bonding interactions, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXHQCMPZUYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
The most efficient synthesis involves a telescoped procedure starting from 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (14a). The process combines demethylation and esterification in two stages:
Stage 1 (Demethylation):
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Reagents: Boron tribromide (BBr3, 3 equiv) in dichloromethane (CH2Cl2).
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Conditions: Temperature maintained at -5°C to 0°C for 1 hour.
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Mechanism: BBr3 cleaves the methoxy group via a bimolecular pathway, where two BBr3-adducts interact to transfer bromine and release methanol.
Stage 2 (Esterification):
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Reagents: Ethanol (EtOH) added to the reaction mixture.
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Conditions: Temperature increased to 40°C for 30 minutes, followed by pH adjustment to 8 with NaOH.
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Workup: Solvent removal, neutralization with HCl, and purification via ethyl acetate extraction.
Yield and Optimization
Table 1: Key Parameters for Telescoped Synthesis
| Parameter | Value/Detail |
|---|---|
| BBr3 Equivalents | 3.0 equiv |
| Reaction Time (Stage 1) | 1 hour |
| Ethanol Volume | 187 mL per 153 mmol substrate |
| Final pH | 7 (adjusted with HCl) |
| Purity | >96% (HPLC) |
Multi-Step Synthesis via Oxidative Michael Addition
Reaction Sequence
An alternative route employs a three-step sequence to construct the cyclopenta[b]indole core:
Step 1: Oxidative Michael Addition
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Reagents: Indole derivatives and Morita-Baylis-Hillman adducts with IBX (2-iodoxybenzoic acid).
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Conditions: Room temperature, 12–24 hours.
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Outcome: Formation of β-ketoesters via hypervalent iodine-mediated coupling.
Step 2: Chemoselective Reduction
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Reagents: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
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Conditions: 0°C to room temperature, 2 hours.
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Outcome: Reduction of β-ketoesters to β-hydroxy-esters.
Step 3: Acid-Catalyzed Cyclization
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Reagents: Triflic acid (TfOH, 20 mol%).
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Conditions: Room temperature, 1 hour.
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Outcome: Intramolecular Friedel-Crafts cyclization yielding trans-cyclopenta[b]indoles.
Diastereoselectivity and Yields
Table 2: Performance Metrics for Multi-Step Synthesis
| Step | Key Reagent | Yield Range | Selectivity |
|---|---|---|---|
| Oxidative Michael Add. | IBX | 60–80% | N/A |
| Reduction | NaBH4 | 85–90% | N/A |
| Cyclization | TfOH (20 mol%) | 10–85% | >95% trans |
Mechanistic Insights into BBr3-Assisted Demethylation
BBr3 Reaction Pathway
BBr3-mediated demethylation proceeds via a novel bimolecular mechanism for non-tertiary ethers:
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Adduct Formation: BBr3 coordinates to the ether oxygen, polarizing the C-O bond.
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Bimolecular Attack: A second BBr3-adduct donates a bromine ion, facilitating SN2-like substitution.
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Methanol Release: The methoxy group is converted to methanol, leaving a brominated intermediate.
Implications for Synthesis
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Steric Effects: Bulky substituents near the ether group hinder bimolecular attack, reducing yields.
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Temperature Sensitivity: Exothermic bromine transfer necessitates cryogenic conditions to avoid decomposition.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Telescoped Demethylation | High yield (88.9%), one-pot process | Requires handling of toxic BBr3 | 88.9% |
| Multi-Step Synthesis | Structural diversity, high trans selectivity | Low overall yield (8–73%) | Variable |
| BBr3 Variants | Broad substrate scope | Sensitivity to steric hindrance | 50–90% |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is primarily dictated by three key features:
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Hydroxyl group (-OH) : Participates in hydrogen bonding, oxidation, and substitution.
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Ethyl ester (-COOCH₂CH₃) : Susceptible to hydrolysis, transesterification, and nucleophilic substitution.
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Cyclopenta[b]indole core : Enables electrophilic aromatic substitution (EAS) at the indole’s C-3 position and hydrogenation of the cyclopentane ring .
Oxidation Reactions
The hydroxyl group at the 7-position undergoes oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.
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Products : Oxidized derivatives such as ketones or quinone-like structures, depending on reaction conditions .
Table 1: Oxidation Conditions and Outcomes
Ester Group Transformations
The ethyl ester moiety is reactive toward hydrolysis and substitution:
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Acidic Hydrolysis : Concentrated HCl or H₂SO₄ converts the ester to a carboxylic acid.
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Basic Hydrolysis : NaOH or KOH yields the sodium/potassium carboxylate salt.
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Transesterification : Methanol or other alcohols under acid catalysis produce alternative esters .
Example Protocol: Acidic Hydrolysis
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Conditions : 6M HCl, reflux for 6–8 hours.
Electrophilic Aromatic Substitution (EAS)
The indole core facilitates EAS at the C-3 position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group.
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.
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Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ yields halogenated derivatives .
Table 2: EAS Reactions at the Indole Core
| Reaction Type | Reagent | Position Modified | Key Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | Precursor for amine synthesis |
| Bromination | Br₂/FeBr₃ | C-3 | Cross-coupling intermediates |
Multicomponent Reactions (MCRs)
The compound participates in MCRs due to its nucleophilic indole nitrogen and electrophilic ester group:
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Ugi-Azide Reaction : Reacts with isocyanides, aldehydes, and TMSN₃ to form tetrazole-containing derivatives .
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Pictet-Spengler Cyclization : Forms tetracyclic structures when reacted with aldehydes and amines .
Example: Ugi-Azide Protocol
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Reactants : Ethyl 2-{7-hydroxycyclopenta[b]indol-3-yl}acetate, aldehyde, isocyanide, TMSN₃.
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Conditions : One-pot, room temperature, 12–24 hours.
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Product : Xanthate derivatives with potential bioactivity.
Reduction Reactions
Selective reduction of the cyclopentane ring or ester group is achievable:
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Cyclopentane Hydrogenation : H₂/Pd-C reduces double bonds (if present) to yield saturated analogs.
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Ester Reduction : LiAlH₄ converts the ester to a primary alcohol .
Demethylation and Protecting Group Strategies
While the compound itself lacks methoxy groups, synthetic precursors (e.g., 7-methoxy analogs) undergo demethylation:
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Reagent : BBr₃ in CH₂Cl₂ at -5°C to 0°C.
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Outcome : Methoxy → hydroxyl conversion, as demonstrated in a telescoped synthesis yielding 88.9% product .
Stability and Reaction Optimization
Scientific Research Applications
Pharmacological Studies
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Material Science
The unique structural characteristics of this compound allow its use in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it suitable for incorporation into OLEDs, enhancing their efficiency and color range.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotection
In another study focusing on neurodegeneration, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. This suggests its potential as a therapeutic agent for conditions such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the growth of Gram-positive bacteria by interfering with their cell wall synthesis . The compound may also interact with other cellular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Indole Cores
Ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- CAS : 1206124-14-2
- Molecular Formula: C₁₆H₁₉NO₃
- Key Difference : Methoxy substitution at position 7 instead of hydroxy.
- Both compounds share the cyclopenta[b]indole core, but the methoxy derivative shows lower polarity (logP ~2.5 vs. ~1.8 for the hydroxy form) .
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
- CAS: Not explicitly listed; synthesized via esterification of indole-3-acetic acid derivatives .
- Key Difference : A nitrobenzoyl group at position 2 of the indole ring.
- Impact : The electron-withdrawing nitro group increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions. This compound has demonstrated antimicrobial activity in preliminary studies .
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate
- CAS : 1268340-21-1
- Key Difference : Fluorine substituent at position 7 and a methyl ester instead of ethyl.
- Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
Analogues with Modified Heterocyclic Cores
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
- CAS : 904929-05-1
- Molecular Formula : C₁₂H₁₄N₂O₄
- Key Difference : Pyridine ring replaces indole, with a nitro group at position 3.
- Impact : The pyridine core introduces basicity (pKa ~4.5), contrasting with the neutral indole (pKa ~17). This compound is a high-purity pharmaceutical intermediate (>99%) with applications in kinase inhibitor synthesis .
Ethyl 2-(1H-indol-3-yl)acetate
Functional Group Variations
2-[(Indol-3-yl)thio]acetamides
- Key Feature : Thioacetamide linkage instead of ester.
- Impact : These compounds exhibit dual inhibitory activity against SARS-CoV-2 enzymes (3CLpro and RdRp), with substituents on the indole ring dictating specificity. For example, bulky groups enhance RdRp inhibition, while electron-withdrawing groups favor 3CLpro binding .
Comparative Data Table
Biological Activity
Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate, also known by its CAS number 1206124-13-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17NO3
- Molecular Weight : 259.3 g/mol
- IUPAC Name : Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- Purity : Typically around 95% to 97% in commercial preparations .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Regulation of Gene Expression : It is proposed that the compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects against oxidative stress |
Case Study Example
One notable study examined the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis markers such as caspase activation and PARP cleavage. This study highlights the compound's potential as a lead for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
